2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine
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Overview
Description
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine is a complex organic compound that features both azido and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the azido group through a nucleophilic substitution reaction. The 3-methylbut-2-en-1-yl groups can be added via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group would yield nitro derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, which are useful for bioconjugation and other applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-methylbut-2-en-1-yl)piperazine: Lacks the azido group, which limits its reactivity compared to 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine.
2-(1-Azidoethenyl)piperazine: Lacks the 3-methylbut-2-en-1-yl groups, which may affect its solubility and other properties.
Properties
Molecular Formula |
C16H27N5 |
---|---|
Molecular Weight |
289.42 g/mol |
IUPAC Name |
2-(1-azidoethenyl)-1,4-bis(3-methylbut-2-enyl)piperazine |
InChI |
InChI=1S/C16H27N5/c1-13(2)6-8-20-10-11-21(9-7-14(3)4)16(12-20)15(5)18-19-17/h6-7,16H,5,8-12H2,1-4H3 |
InChI Key |
YTGZVNKTNGAYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCN(C(C1)C(=C)N=[N+]=[N-])CC=C(C)C)C |
Origin of Product |
United States |
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